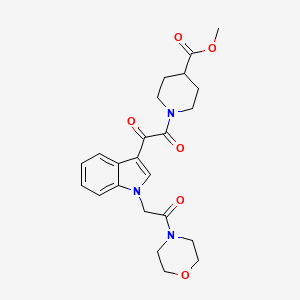
1-(2-(1-(2-吗啉-2-氧代乙基)-1H-吲哚-3-基)-2-氧代乙酰)哌啶-4-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C23H27N3O6 and its molecular weight is 441.484. The purity is usually 95%.
BenchChem offers high-quality methyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Autotaxin Inhibition
Autotaxin (ATX) was first isolated from A2058 melanoma cells in 1992, and is a secreted glycoprotein . ATX has phosphodiesterase (PDE) activity and is a member of the extracellular pyrophosphatase/phosphodiesterase (ENPP) family . This compound, as an ATX inhibitor, could potentially be used in treatments targeting diseases with a pathological feature of ATX overexpression .
Lysophosphatidic Acid Production Regulation
ATX also has lysophospholipase D (lysoPLD) activity and can catalyze the production of lysophosphatidic acid (LPA) using lysophosphatidylcholine (LPC) as a substrate . LPA is not only a precursor for phospholipid synthesis, but also can cause a wide range of biological effects through various signal transduction pathways . This compound could potentially be used to regulate these pathways by inhibiting ATX.
G Protein-Coupled Receptor Mediation
Once LPA is produced, it can be mediated by six cell surface-specific receptor proteins (LPA1-6), namely G protein-coupled receptors (GPCR) . This compound could potentially be used in research or treatments involving these receptors.
Cell Signaling Cascade Regulation
Each of the receptors is mediated by Ga proteins (Gs, Gi, Gq, and G12/13), which further triggers a series of cell signaling cascades . This compound could potentially be used to regulate these cascades by inhibiting ATX.
Cell Proliferation Regulation
The compound could potentially be used to regulate cell proliferation, as the pathways of Ras-MAPK, MERK, and ERK are activated by the receptors, which regulate cell proliferation .
Cell Survival and Apoptosis Regulation
The compound could potentially be used to regulate cell survival and apoptosis, as the phosphoinositide PI3K-AKT pathway is activated by the receptors, which regulate cell survival and apoptosis .
Cytoskeleton Remodeling
The compound could potentially be used to regulate cytoskeleton remodeling, shape changes, and cell migration activities, as the Rho pathway is activated by the receptors, which regulate these processes .
Pharmaceutical Chemistry
This compound relates to the technical field of pharmaceutical chemistry, particularly, it relates to a novel heteroaromatic compound as an Autotaxin (ATX) inhibitor, a pharmaceutical composition comprising the compound and a use thereof in a treatment of a disease with a pathological feature of ATX overexpression . It could potentially be used in the development of new pharmaceuticals.
属性
IUPAC Name |
methyl 1-[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6/c1-31-23(30)16-6-8-25(9-7-16)22(29)21(28)18-14-26(19-5-3-2-4-17(18)19)15-20(27)24-10-12-32-13-11-24/h2-5,14,16H,6-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDYKGUMUGLLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

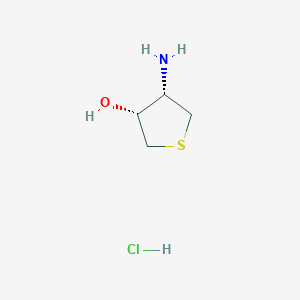
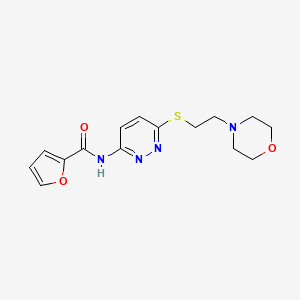


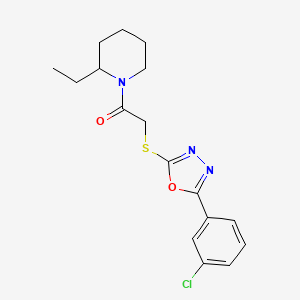
![2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B2565117.png)
![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2565119.png)
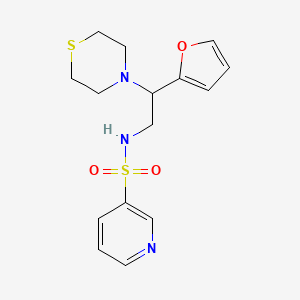
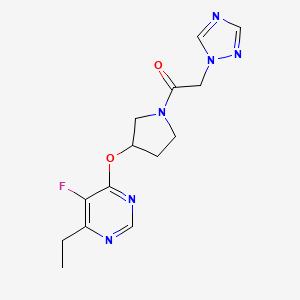
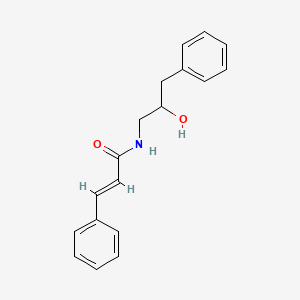
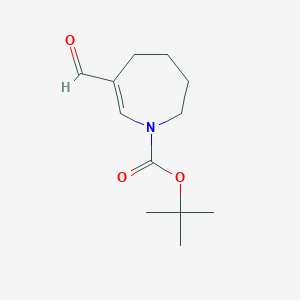

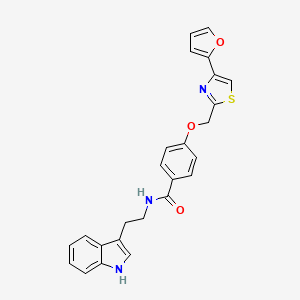
![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2565132.png)